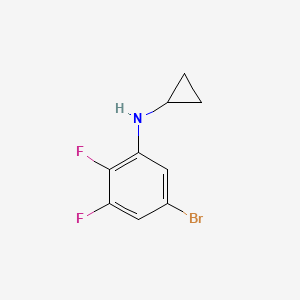

5-bromo-N-cyclopropyl-2,3-difluoroaniline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for multiply substituted aniline derivatives, where the parent structure benzeneamine serves as the foundational framework. The official designation this compound reflects the specific positioning of each substituent according to International Union of Pure and Applied Chemistry numbering conventions. The numbering system begins with the carbon atom bearing the amino group as position 1, followed by sequential numbering around the benzene ring to establish the precise locations of the halogen substituents.

The structural complexity of this compound necessitates careful consideration of potential isomeric forms and regioisomeric possibilities. Within the context of difluoroaniline derivatives, the 2,3-difluoro substitution pattern represents one of several possible arrangements of fluorine atoms on the benzene ring. Related compounds include 3,4-difluoroaniline and 3,5-difluoroaniline, which exhibit different substitution patterns and consequently distinct properties. The 2,3-difluoro arrangement places the fluorine substituents in adjacent positions, creating a unique electronic environment that influences the overall molecular behavior.

The Chemical Abstracts Service registry number 1704067-39-9 provides unambiguous identification of this specific compound within chemical databases. The International Union of Pure and Applied Chemistry International Chemical Identifier string InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 offers a machine-readable representation of the molecular structure, while the corresponding International Union of Pure and Applied Chemistry International Chemical Identifier Key UKUWKKBKSNKZBK-UHFFFAOYSA-N serves as a shortened identifier for database searches. The Simplified Molecular Input Line Entry System notation FC1=C(F)C(NC2CC2)=CC(Br)=C1 provides an alternative linear representation of the molecular structure.

Molecular Geometry Analysis via Computational Chemistry Methods

Computational chemistry approaches provide essential insights into the three-dimensional molecular geometry of this compound, revealing structural features that significantly influence its chemical behavior. Density functional theory calculations using the Becke three-parameter Lee-Yang-Parr functional with various basis sets offer comprehensive geometric optimization data for related difluoroaniline compounds. The Becke three-parameter Lee-Yang-Parr method with 6-31+G(d,p) and 6-311++G(d,p) basis sets provides reliable geometric parameters that closely match experimental observations for similar aromatic systems.

The molecular geometry optimization process typically involves potential energy surface scanning to identify the most stable conformational arrangements. For this compound, the presence of the cyclopropyl group introduces additional conformational complexity due to the ring strain inherent in three-membered carbocycles. The cyclopropyl moiety, characterized by significant ring strain and unique bonding characteristics, influences the overall molecular geometry through both steric and electronic effects.

Computational optimization using Gaussian software packages employs various algorithms including the Berny optimization method with Geometry Direct Inversion in the Iterative Subspace in redundant internal coordinates. The optimization process adjusts molecular geometry until a stationary point on the potential energy surface is identified, ensuring that the calculated structure represents a true minimum energy configuration. For aromatic systems containing multiple halogen substituents like this compound, the optimization process must account for the electronic effects of electron-withdrawing fluorine and bromine substituents.

The molecular geometry of related difluoroaniline compounds reveals characteristic bond length and bond angle patterns that provide insight into the structural features of this compound. Studies of 3,4-difluoroaniline using density functional theory calculations demonstrate that fluorine substitution significantly affects aromatic carbon-carbon bond lengths and carbon-nitrogen bond characteristics. The presence of multiple electronegative substituents creates an electron-deficient aromatic system that influences both geometric parameters and electronic properties.

| Geometric Parameter | Typical Range | Computational Method |

|---|---|---|

| Carbon-Fluorine Bond Length | 1.35-1.38 Å | Density Functional Theory/Becke three-parameter Lee-Yang-Parr |

| Carbon-Bromine Bond Length | 1.88-1.92 Å | Density Functional Theory/Becke three-parameter Lee-Yang-Parr |

| Carbon-Nitrogen Bond Length | 1.40-1.42 Å | Density Functional Theory/Becke three-parameter Lee-Yang-Parr |

| Cyclopropyl Carbon-Carbon Bond Length | 1.50-1.52 Å | Density Functional Theory/Becke three-parameter Lee-Yang-Parr |

Electronic Structure and Hammett Substituent Constants

The electronic structure of this compound is fundamentally influenced by the electron-withdrawing nature of its halogen substituents and the unique electronic characteristics of the cyclopropyl group. Hammett substituent constants provide quantitative measures of electronic effects exerted by various substituents on aromatic systems, offering valuable insights into the electronic environment within this compound. The fluorine substituents at the 2- and 3-positions exhibit distinct Hammett constants depending on their relationship to reaction centers, with meta-fluorine showing a constant of approximately 0.337 and para-fluorine displaying a constant of 0.062.

Bromine substitution at the 5-position contributes additional electronic effects characterized by Hammett constants of 0.391 for meta-positioning and 0.232 for para-positioning relative to various reaction sites. These substituent constants reflect the dual nature of halogen effects, combining inductive electron withdrawal through the sigma framework with potential mesomeric electron donation through lone pair interactions. The cumulative electronic effects of multiple halogen substituents create a significantly electron-deficient aromatic system that influences both chemical reactivity and spectroscopic properties.

The frontier molecular orbital analysis of related difluoroaniline compounds reveals characteristic highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps that provide insight into chemical reactivity and electronic behavior. For 4-ethoxy-2,3-difluoro benzamide, a structurally related compound, density functional theory calculations yield highest occupied molecular orbital and lowest unoccupied molecular orbital energies that demonstrate the significant impact of fluorine substitution on electronic properties. The energy gap between frontier orbitals, typically expressed in electron volts, serves as an indicator of chemical reactivity and potential for intermolecular charge transfer processes.

Electronic properties derived from frontier orbital calculations include global chemical descriptors such as chemical hardness, electronegativity, and electrophilicity index. These parameters, calculated from highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provide quantitative measures of molecular reactivity and stability. For related difluorinated aromatic compounds, chemical hardness values typically range from 2-4 electron volts, indicating moderate to high kinetic stability toward electronic perturbations.

The electronic structure analysis of this compound must also consider the unique electronic characteristics of the cyclopropyl substituent attached to the nitrogen atom. Cyclopropyl groups exhibit distinct electronic properties due to their high s-character in carbon-carbon bonds and significant ring strain, which can influence both inductive and hyperconjugative interactions with the aromatic system. The nitrogen atom bearing the cyclopropyl substituent experiences modified electron density distribution compared to unsubstituted aniline, affecting both basicity and nucleophilicity of the amino group.

Properties

IUPAC Name |

5-bromo-N-cyclopropyl-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUWKKBKSNKZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,3-Difluoroaniline

- Method: Selective bromination of 2,3-difluoroaniline using bromine in the presence of a suitable catalyst.

- Reaction Conditions: Controlled temperature and catalyst choice to ensure selective substitution at the 5-position of the aromatic ring.

- Industrial Considerations: Large-scale bromination employs continuous flow reactors to optimize reaction time, temperature, and pressure, improving yield and selectivity.

Synthesis of 2,3-Difluoroaniline: A Key Precursor

Since 2,3-difluoroaniline is the starting material for bromination, its synthesis is critical. A patented industrial process outlines an efficient route starting from 2,3-dichloronitrobenzene:

Fluorination of 2,3-Dichloronitrobenzene

- Reagents: 2,3-dichloronitrobenzene, potassium fluoride (KF), and a strong polar aprotic solvent such as dimethyl sulfoxide (DMSO).

- Conditions: Heating at 170–175 °C for approximately 8 hours.

- Outcome: Replacement of chlorine atoms with fluorine to form 3-chloro-2-fluoronitrobenzene with an 81% yield.

| Temperature (°C) | Yield (%) |

|---|---|

| 100-110 | 18.9 |

| 160-165 | 69.7 |

| 170-175 | 81.0 |

| 180-185 | 75.3 |

| 190-195 | 64.6 |

| 240-250 | 21.2 |

Reduction of 3-Chloro-2-fluoronitrobenzene

Schiemann Reaction to Introduce Second Fluorine

Amination to Form 2,3-Difluoroaniline

- Catalyst: Red copper oxide.

- Conditions: Reaction with ammoniacal liquor at 175–180 °C and 4.0 MPa pressure for 10 hours.

- Yield: Approximately 90% yield of 2,3-difluoroaniline.

- Catalyst Optimization:

| Catalyst (g) | Yield (%) |

|---|---|

| 1.0 | 43.1 |

| 1.45 | 86.7 |

| 1.60 | 90.1 |

| 1.75 | 90.0 |

| 1.90 | 90.1 |

Optimal catalyst amount is above 1.45 g for 74.25 g substrate.

N-Cyclopropylation of 5-Bromo-2,3-difluoroaniline

While direct literature on the N-cyclopropylation of 5-bromo-2,3-difluoroaniline is limited in the provided sources, standard organic synthesis approaches apply:

- Typical Method: N-alkylation of the aniline nitrogen with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions.

- Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF).

- Considerations: Protection of the aromatic amine may be necessary to avoid side reactions; alternatively, reductive amination using cyclopropylamine and a reducing agent can be employed.

Summary Table of Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Fluorination | 2,3-dichloronitrobenzene, KF, DMSO, 170-175 °C | 81.0 | Optimal temperature critical |

| Reduction | Raney Ni, H2 (1.5 MPa), 35-45 °C | 95.5 | Catalytic hydrogenation preferred |

| Schiemann Reaction | Diazotization, fluoroboric acid, pyrolysis 180-220 °C | 78.5 | Introduces second fluorine |

| Amination | 2,3-difluorochlorobenzene, NH3, red copper oxide, 175-180 °C, 4.0 MPa | 90.0 | Catalyst amount optimized |

| Bromination | 2,3-difluoroaniline, Br2, catalyst, controlled conditions | Not specified | Selective 5-position bromination |

| N-Cyclopropylation | Cyclopropyl halide, base, polar aprotic solvent | Not specified | Standard N-alkylation or reductive amination |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing fluorine substituents at positions 2 and 3, which activate the aromatic ring toward substitution.

Key Examples:

The Suzuki-Miyaura reaction proceeds efficiently due to the bromine’s compatibility with palladium catalysis, enabling C-C bond formation with aryl/heteroaryl boronic esters .

Reduction and Cyclopropane Functionalization

The cyclopropylamino group participates in reductive ring-opening reactions under acidic conditions.

Experimental Protocol from Patent Data :

-

Reductive Ring-Opening:

-

Reagents: NaBH₄, BF₃·THF complex

-

Conditions: THF, 60°C, 2–24 hours

-

Product: Primary amine derivatives (via cleavage of cyclopropane ring)

-

Yield: 42–83%

-

This reaction demonstrates the stability of the cyclopropyl group under basic conditions but susceptibility to acid-mediated reduction.

Oxidative Transformations

The aniline nitrogen undergoes oxidation to form nitroso or nitro intermediates, though direct experimental data for this compound is limited. Analogous systems (e.g., difluoroanilines) show:

-

Oxidation to Nitro Derivatives:

-

Reagents: m-CPBA or HNO₃/H₂SO₄

-

Products: Nitroarenes (precursors for further functionalization)

-

Halogen Exchange Reactions

The bromine atom can be replaced via halogen-metal exchange for downstream modifications:

Example Using Grignard Reagent :

| Step | Conditions | Outcome |

|---|---|---|

| Halogen-Magnesium Exchange | iPrMgCl, THF, -10°C → 0°C | Formation of aryl-magnesium intermediate |

| Quenching with Electrophile | Borylation (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | Boronic ester derivatives |

Directed Ortho-Metalation

The fluorine atoms direct regioselective metalation for further functionalization:

-

Directed by N-Cyclopropyl Group:

Stability Considerations

-

Thermal Stability: Decomposition observed >150°C, necessitating low-temperature reactions .

-

Acid Sensitivity: The cyclopropyl group undergoes ring-opening in strong acids (e.g., HCl/H₂SO₄) .

This compound’s multifunctional architecture enables diverse synthetic pathways, making it valuable in pharmaceutical and agrochemical intermediate synthesis. Experimental protocols emphasize palladium-catalyzed couplings and reductive transformations as primary strategies.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-cyclopropyl-2,3-difluoroaniline is primarily investigated for its potential as an anti-viral agent , particularly against Hepatitis C virus (HCV). Its structural characteristics may enhance its efficacy in inhibiting viral replication pathways .

The compound exhibits various biological activities:

- Antiviral: Inhibits replication of HCV, making it a candidate for antiviral drug development.

- Anticancer: Preliminary studies suggest potential anticancer properties, with fluorinated derivatives showing significant growth inhibition in cancer cell lines .

- Enzyme Inhibition: It may act as an inhibitor of enzymes involved in critical biological pathways, potentially affecting disease processes.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

| Step | Description |

|---|---|

| Starting Material | 3,5-Difluoroaniline |

| Bromination | Bromine substitution at the para position on the aniline ring |

| Cyclopropylation | Introduction of cyclopropyl group via nucleophilic substitution |

Case Studies and Research Findings

- In Vitro Studies : Research has indicated that fluorinated anilines can exhibit significant growth inhibition against various cancer cell lines. For instance, a study demonstrated that derivatives with fluorine substitutions showed enhanced cytotoxicity compared to non-fluorinated counterparts .

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes linked to cancer cell proliferation. The binding of these compounds to enzyme active sites prevents normal substrate function, highlighting their potential therapeutic applications .

- Comparative Analysis : A study comparing various aniline derivatives revealed that those with halogen substitutions exhibited enhanced biological activity due to increased electron-withdrawing effects. This stabilizes reactive intermediates during metabolic processes .

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2,3-difluoroaniline involves its interaction with molecular targets and pathways. The presence of the bromine, cyclopropyl, and fluorine groups can influence its binding affinity and specificity towards certain biological targets. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis: While details bromination protocols for furanones, analogous methods (e.g., N-alkylation with cyclopropylamine or halogenation of aniline precursors) may apply to the target compound .

Biological Activity

5-Bromo-N-cyclopropyl-2,3-difluoroaniline is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 251.07 g/mol. The compound features a bromine atom and two fluorine atoms on the aromatic ring, along with a cyclopropyl group attached to the nitrogen atom, which influences its chemical reactivity and biological properties significantly.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an anti-viral agent . Its effectiveness has been studied against various viruses, including Hepatitis C. The compound's structural characteristics may enhance its ability to inhibit specific biological pathways or enzyme activities critical in disease processes.

The compound's mechanism of action is believed to involve the inhibition of key enzymes or receptors associated with viral replication and other pathological processes. For instance, it has been shown to interfere with enzyme activities relevant to viral life cycles, suggesting potential therapeutic applications in antiviral drug development.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | Bromine and difluoro groups on different positions | Used in photocatalytic reactions |

| 4-Cyclopropyl-3,5-difluoroaniline | Cyclopropyl group attached directly to the aromatic ring | Different substitution pattern affecting reactivity |

| N-Cyclopropyl-2-fluoroaniline | Contains only one fluorine atom | Simpler structure may lead to different biological activity |

The unique arrangement of bromine and fluorine substituents on the aromatic ring combined with the cyclopropyl nitrogen substituent distinguishes this compound from these similar compounds, likely enhancing its specific biological activities.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits significant antiviral properties against Hepatitis C virus (HCV), with IC50 values indicating effective inhibition of viral replication.

- Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent. Preliminary data suggest activity against several bacterial strains, warranting further investigation into its efficacy as a therapeutic agent in treating bacterial infections.

- Mechanistic Insights : Studies exploring its interaction with biological systems have provided insights into its mechanism of action. The compound's ability to inhibit specific enzymes suggests that it may disrupt critical pathways involved in disease processes, supporting its potential use in drug development .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are crucial for assessing its viability as a therapeutic agent. Additionally, exploring analogs and derivatives may yield compounds with enhanced efficacy and selectivity.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 5-bromo-N-cyclopropyl-2,3-difluoroaniline, and what intermediates are critical?

Answer:

The synthesis typically involves sequential halogenation, fluorination, and cyclopropane coupling. Key intermediates include:

- 2,3-Difluoroaniline derivatives : Fluorination via Balz-Schiemann or halogen-exchange reactions using KF/Cu catalysts .

- Brominated intermediates : Electrophilic aromatic bromination (e.g., using Br₂/FeBr₃) at the 5-position, guided by directing groups (-NH₂) .

- N-Cyclopropylation : Buchwald-Hartwig amination or Ullmann coupling with cyclopropylamine under Pd catalysis .

Critical Intermediates (Table):

Advanced Synthesis: How can regioselectivity challenges in bromination/fluorination steps be addressed?

Answer:

Regioselectivity is influenced by substituent directing effects and reaction conditions:

- Bromination : Use meta-directing groups (e.g., -NH₂) to favor bromination at the 5-position. Competitive para-bromination can be minimized by steric hindrance (e.g., bulky solvents) .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor) at the 2,3-positions requires precise temperature control (0–5°C) to avoid over-fluorination .

- Validation : Monitor reaction progress via LC-MS or ¹⁹F NMR to detect undesired isomers .

Structural Characterization: What crystallographic methods are suitable for resolving ambiguities in the molecular structure?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and SHELXD (for phase solution) is ideal. Key considerations:

- Data Collection : High-resolution (<1.0 Å) data ensures accurate electron density maps for heavy atoms (Br, F) .

- Refinement Challenges : Address disorder in cyclopropyl groups using restraints (DFIX, SIMU commands in SHELXL) .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian) to confirm bond lengths/angles .

Analytical Challenges: How can impurities or degradation products be identified and quantified?

Answer:

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (MeCN/H₂O + 0.1% formic acid). Detect brominated byproducts via isotopic patterns (²⁷⁹Br/⁸¹Br) .

- ¹H/¹⁹F NMR : Identify fluorinated impurities (e.g., mono- vs. di-fluoro derivatives) using coupling constants (³JHF) .

- Stability Studies : Store at 0–6°C to minimize hydrolysis of the cyclopropylamine group .

Advanced Mechanistic Studies: What computational methods predict reactivity in cross-coupling reactions involving this compound?

Answer:

- DFT Calculations : Optimize transition states (e.g., Pd-catalyzed amination) using B3LYP/6-31G(d). Focus on steric effects from the cyclopropyl group .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. toluene) on reaction rates using Amber or GROMACS .

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) for drug discovery applications .

Isomer Differentiation: How to distinguish positional isomers (e.g., 2,3-difluoro vs. 3,4-difluoro derivatives)?

Answer:

- X-ray Crystallography : Definitive identification via atomic coordinates .

- ²D NMR (NOESY/HSQC) : Correlate spatial proximity of F and Br atoms. For example, ³J coupling in ¹⁹F-¹H HSQC distinguishes adjacent vs. distal fluorines .

- IR Spectroscopy : Stretching frequencies of C-F bonds vary with substitution pattern (e.g., 1120 cm⁻¹ for 2,3-difluoro vs. 1150 cm⁻¹ for 3,4-difluoro) .

Stability Under Reaction Conditions: How does the cyclopropyl group influence thermal/chemical stability?

Answer:

- Thermal Stability : Cyclopropane’s ring strain increases susceptibility to ring-opening above 80°C. Monitor via TGA/DSC .

- Acid Sensitivity : The N-cyclopropyl group hydrolyzes in strong acids (pH < 2). Use buffered conditions (pH 5–7) for acid-catalyzed reactions .

- Oxidative Stability : Bromine and fluorine substituents stabilize against oxidation, but prolonged exposure to O₂/light may degrade the aniline moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.